Adapalene Dimer Impurity

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

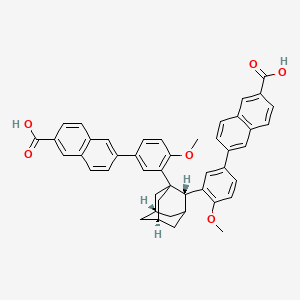

C46H40O6 |

|---|---|

Molecular Weight |

688.8 g/mol |

IUPAC Name |

6-[3-[(2R,5S,7R)-1-[5-(6-carboxynaphthalen-2-yl)-2-methoxyphenyl]-2-adamantyl]-4-methoxyphenyl]naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C46H40O6/c1-51-41-13-11-34(30-3-5-32-20-36(44(47)48)9-7-28(32)18-30)22-39(41)43-38-16-26-15-27(17-38)25-46(43,24-26)40-23-35(12-14-42(40)52-2)31-4-6-33-21-37(45(49)50)10-8-29(33)19-31/h3-14,18-23,26-27,38,43H,15-17,24-25H2,1-2H3,(H,47,48)(H,49,50)/t26-,27+,38?,43-,46?/m0/s1 |

InChI Key |

KTKWBKKFGAIHTE-XGWZSWAJSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)[C@@H]4C5C[C@H]6C[C@@H](C5)CC4(C6)C7=C(C=CC(=C7)C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C4C5CC6CC(C5)CC4(C6)C7=C(C=CC(=C7)C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)OC |

Origin of Product |

United States |

Synthesis of 6,6 Adamantane 1,2 Diyl Bis 4 Methoxy 3,1 Phenylene Bis 2 Naphthoic Acid

This dimeric impurity features a direct linkage between two adamantane (B196018) moieties at the 1 and 2 positions. The synthesis of this compound as a reference standard is not widely reported in the literature and presents a significant synthetic challenge due to the steric hindrance and the need to form a C-C bond between two tertiary carbons of the adamantane cage. A hypothetical multi-step synthesis could be envisioned as follows:

Step 1: Synthesis of a 1,2-difunctionalized adamantane precursor: This could potentially be achieved through functionalization of adamantane itself, though this is notoriously difficult to control. A more controlled approach might involve the construction of the adamantane cage from a precursor that already contains the desired 1,2-disubstitution pattern.

Step 2: Coupling with the aromatic side chains: The 1,2-difunctionalized adamantane precursor would then be coupled with two equivalents of a suitable 4-methoxyphenyl derivative.

Step 3: Elaboration to the final structure: The coupled intermediate would then undergo further reactions to introduce the naphthoic acid moieties, likely via a cross-coupling reaction followed by hydrolysis of an ester.

Given the complexity of this synthesis, the reference material is more likely to be obtained through isolation from the manufacturing process of Adapalene followed by extensive purification, or via custom synthesis by specialized laboratories.

Comprehensive Characterization of Reference Standards

Once synthesized and purified, the Adapalene Dimer Impurity reference standards must be comprehensively characterized to confirm their identity and purity. This involves the use of a combination of spectroscopic and chromatographic techniques.

The characterization data for a reference standard is typically provided in a Certificate of Analysis. The following tables illustrate the type of data that would be generated for the comprehensive characterization of the two dimer impurities.

Table 1: Illustrative Characterization Data for 4,4'-Dimethoxy-3,3'-di(adamant-1-yl)biphenyl

| Analytical Technique | Expected Results and Interpretation |

| ¹H NMR | Signals corresponding to the methoxy groups, aromatic protons of the biphenyl system, and the characteristic protons of the two adamantyl groups. The integration of these signals would confirm the ratio of the different types of protons. |

| ¹³C NMR | Resonances for the methoxy carbons, the aromatic carbons (including the quaternary carbons of the biphenyl linkage), and the carbons of the adamantyl cages. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of C34H42O2 (482.70). High-resolution mass spectrometry (HRMS) would provide the accurate mass, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups. |

| Purity by HPLC | A high-performance liquid chromatography (HPLC) method would be used to determine the purity of the reference standard. The peak area of the main component would be compared to the total area of all peaks, with a purity of >99% typically required for a reference standard. |

Table 2: Illustrative Characterization Data for 6,6'-(Adamantane-1,2-diyl)bis(4-methoxy-3,1-phenylene))bis(2-naphthoic acid)

| Analytical Technique | Expected Results and Interpretation |

| ¹H NMR | Complex spectrum with signals for the carboxylic acid protons, the aromatic protons of the two naphthyl and two phenyl rings, the methoxy group protons, and the protons of the adamantane cage. The complexity would be increased by the potential for diastereomers due to the chiral centers at the 1 and 2 positions of the adamantane linker. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acids, the various aromatic carbons, the methoxy carbons, and the carbons of the adamantane linker. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of C46H40O6 (688.82). HRMS would be crucial to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | In addition to the bands seen for the biphenyl dimer, there would be a strong, broad absorption for the O-H stretching of the carboxylic acid groups and a strong C=O stretching band. |

| Purity by HPLC | An appropriate HPLC method would be developed and validated to establish the purity of the reference standard. |

Traceability to Pharmacopoeial Standards (e.g., USP, EP)

Traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. For pharmaceutical impurities, traceability to pharmacopoeial standards is essential for ensuring the accuracy and consistency of analytical results.

Traceability of Adapalene Related Compound D (USP)

As 4,4'-Dimethoxy-3,3'-di(adamant-1-yl)biphenyl is an official USP reference standard (Adapalene Related Compound D), its traceability is established by the USP. uspnf.comfda.gov Pharmaceutical manufacturers can purchase this primary reference standard directly from the USP. This standard is used to:

Qualitatively identify the impurity in Adapalene samples by comparing retention times in chromatographic methods.

Quantitatively determine the level of the impurity in Adapalene samples by using the USP reference standard to prepare a standard solution of known concentration.

The use of a primary pharmacopoeial standard eliminates the need for the end-user to independently establish the structure and purity of the reference material, as this has been rigorously performed by the pharmacopoeial body.

Establishing Traceability for Non-Pharmacopoeial Dimer Impurities

For the 6,6'-(Adamantane-1,2-diyl)bis(4-methoxy-3,1-phenylene))bis(2-naphthoic acid) dimer, which is not currently listed as an official impurity in the USP or EP, establishing traceability requires a more involved process. A well-characterized in-house or secondary reference standard must be prepared. The process for qualifying this secondary standard involves:

Comprehensive Characterization: The identity and purity of the synthesized reference material must be unequivocally established using the analytical techniques described in section 3.3.2.

Comparison with a Primary Standard (if available): If a primary reference standard from a national metrology institute or other recognized body were to become available, the in-house standard would be calibrated against it.

Validation of Analytical Methods: The qualified reference standard is then used to validate analytical methods for the detection and quantification of this impurity in Adapalene. This validation would demonstrate the specificity, linearity, accuracy, precision, and robustness of the method.

By following these steps, a chain of traceability is created for the measurement of the non-pharmacopoeial impurity, ensuring that the analytical results are reliable and reproducible.

Advanced Analytical Methodologies for Adapalene Dimer Impurity Characterization and Quantification

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are fundamental in the separation and analysis of drug impurities. For Adapalene and its related substances, High-Performance Liquid Chromatography (HPLC) is the most prominently used technique due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

HPLC is a cornerstone for the analysis of Adapalene and its impurities. nih.govrjptonline.orgwisdomlib.org Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the quantitative analysis of these substances in both bulk drug and pharmaceutical dosage forms. nih.govresearchgate.net

The development of a stability-indicating HPLC method is crucial to separate the API from its potential degradation products and impurities, ensuring that the analytical method is specific and accurate over time. nih.govresearchgate.net Such methods are validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netnih.gov

For instance, a stability-indicating RP-HPLC method was developed to determine the purity of Adapalene in the presence of its impurities and forced degradation products. nih.gov The method demonstrated specificity by successfully separating Adapalene from its degradation products under various stress conditions, including acid and base hydrolysis, oxidation, and thermal and photolytic degradation. researchgate.netnih.gov

Interactive Table:

Table 1: Validation Parameters of a Stability-Indicating HPLC Method for Adapalene| Parameter | Result |

| Linearity Range | 0.5–150.0 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy (% Recovery) | > 97.0% |

| Precision (RSD) | < 2.0% |

| LOD | 2.0 ng/mL |

| LOQ | 6.7 ng/mL |

Note: The data presented is a representative compilation from various validated methods and may not correspond to a single specific study. nih.govdistantreader.orgsemanticscholar.org

Achieving optimal resolution between Adapalene and its dimer impurity, along with other related substances, often requires careful optimization of chromatographic parameters. Gradient elution is a powerful technique used to achieve this separation. nih.gov By systematically changing the mobile phase composition during the analytical run, gradient elution can effectively resolve closely eluting peaks.

The optimization process involves evaluating different columns, mobile phase compositions, flow rates, and column temperatures. nih.govlongdom.org For example, one method utilized a Kinetex™ C18 column with a gradient mixture of an acidic water/acetonitrile solution (Solvent A) and an acetonitrile/methanol/tetrahydrofuran mixture (Solvent B). nih.gov The flow rate and column temperature were also optimized to enhance separation. nih.gov Response surface methodology (RSM) has also been employed to statistically optimize mobile phase composition for the simultaneous analysis of Adapalene and other active ingredients, ensuring good resolution and peak shape. nih.govsemanticscholar.org

Interactive Table:

Table 2: Example of Optimized HPLC Parameters for Adapalene Impurity Profiling| Parameter | Condition |

| Column | Kinetex™ C18 (250 × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Glacial Acetic Acid in Water: Acetonitrile (80:20, v/v) |

| Mobile Phase B | Acetonitrile: Tetrahydrofuran: Methanol (50:30:20, v/v/v) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 272 nm |

| Column Temperature | 30°C |

Note: This table represents an example of optimized conditions and may vary between different developed methods. nih.gov

Gas Chromatography (GC) for Volatile Components Analysis

While HPLC is the primary tool for non-volatile impurities like the Adapalene dimer, Gas Chromatography (GC) can be utilized for the analysis of volatile or semi-volatile impurities that may be present from the synthesis process. In some instances, GC-MS has been used for the characterization of certain Adapalene impurities, although it is not the standard method for quantifying the dimer impurity itself. researchgate.netdistantreader.org

Hyphenated Chromatographic Techniques for Enhanced Resolution and Identification

To overcome the limitations of conventional chromatographic methods and to gain more structural information about the impurities, hyphenated techniques are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique that couples the separation power of LC with the mass analysis capabilities of a mass spectrometer. researchgate.net This technique is invaluable for the definitive identification and structural elucidation of impurities. researchgate.net

An LC-MS/MS method was developed for the determination of Adapalene, where different mobile phases were tested to achieve the strongest signals for the parent and product ions. distantreader.orgsemanticscholar.org The fragmentation patterns observed in the MS/MS spectra provide crucial information about the molecular structure of the impurities. For Adapalene, fragmentation often involves decarboxylation or elimination of the methoxy group. distantreader.org While specific LC-MS/MS data for the Adapalene dimer impurity is not extensively detailed in the provided context, the application of this technique would follow a similar principle of separating the impurity chromatographically and then obtaining its mass spectrum and fragmentation pattern for unambiguous identification. shd-pub.org.rs

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for unequivocally determining the chemical structure of impurities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information at the atomic and molecular levels.

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can provide a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift, integration, and splitting patterns of the proton signals in the ¹H NMR spectrum of the this compound are crucial for identifying the different types of protons and their neighboring atoms. This data helps in piecing together the fragments of the molecular structure.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the number of different carbon environments and their chemical nature (e.g., aromatic, aliphatic, carbonyl).

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for assembling the complete molecular structure.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is instrumental in connecting different molecular fragments.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments establish direct one-bond correlations between protons and the carbons to which they are attached.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing crucial information about the stereochemistry and three-dimensional structure of the molecule.

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For the this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. The molecular formula for the this compound is C₄₆H₄₀O₆, corresponding to a molecular weight of approximately 688.80 g/mol pharmaffiliates.com.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. By analyzing the masses of the fragment ions, chemists can deduce the structure of the original molecule and confirm the identity of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Development and Application of Adapalene Dimer Reference Standards

Reference standards are highly purified compounds that are used as a benchmark for analytical purposes. The development and use of a well-characterized this compound reference standard are essential for the accurate quantification of this impurity in batches of the Adapalene API.

The availability of a reference standard allows for the validation of analytical methods, ensuring their accuracy, precision, and linearity. It is used to calibrate analytical instruments and to determine the concentration of the impurity in a sample by comparing the response of the impurity in the sample to the response of the known concentration of the reference standard. Companies that specialize in pharmaceutical reference standards often synthesize and supply the this compound for this purpose synzeal.com.

Synthetic Routes for the Preparation of Adapalene Dimer Reference Materials

The term "this compound" can refer to more than one distinct chemical entity arising from different side reactions during the synthesis of Adapalene. The preparation of high-purity reference materials for these impurities is a prerequisite for their use in analytical method development, validation, and routine quality control. Two notable dimeric impurities are discussed: a biphenyl-linked dimer and an adamantane-diyl-linked dimer.

Impurity Profiling and Control Strategies in Adapalene Manufacturing Processes

Process Optimization for Minimizing Dimer Impurity Formation

The formation of the Adapalene dimer impurity is a known challenge during the synthesis of Adapalene. smolecule.com It typically arises from side reactions, such as condensation or coupling of Adapalene molecules or their intermediates, often influenced by factors like temperature, catalysts, and reaction time. smolecule.com

Engineering Controls and Reaction Condition Adjustments

To mitigate the formation of the Adapalene dimer, several engineering controls and adjustments to reaction conditions can be implemented. The synthesis of Adapalene often involves a Suzuki-Miyaura cross-coupling reaction. smolecule.com During this process, elevated temperatures and prolonged reaction times can promote the dimerization of Adapalene intermediates. smolecule.com

Key control strategies include:

Temperature and Time Management: Strict control over the reaction temperature and minimizing the reaction time are crucial. Microwave-assisted synthesis has been shown to reduce dimer formation by significantly shortening the reaction duration from hours to minutes. smolecule.com

Catalyst Selection and Deactivation: The choice of catalyst and its subsequent deactivation play a vital role. Ligand-free palladium on carbon (Pd/C) catalysts can increase dimer formation compared to ligand-stabilized catalysts. smolecule.com Immediate quenching of the catalyst after the coupling reaction, for instance by adding potassium hydrogen difluoride, is an effective strategy to prevent further side reactions leading to dimerization. smolecule.com

Solvent Choice: The polarity of the solvent can influence the rate of dimerization. While polar solvents like Tetrahydrofuran (THF) can increase the risk of dimer formation by enhancing palladium solubility, less polar solvents such as n-Heptane can suppress these side reactions. smolecule.com

Controlled Reagent Addition: In processes like the Negishi coupling, the controlled addition of reagents, such as adding methyl 6-bromo-2-naphthoate to a suspension of the organozinc derivative and catalyst, helps to manage the exothermic reaction and minimize byproduct generation. google.com

A summary of process parameters and their impact on dimer formation is presented below:

| Parameter | Condition Favoring Dimer Formation | Optimized Condition for Minimizing Dimer |

| Temperature | Elevated | Controlled, lower temperature |

| Reaction Time | Prolonged | Shortened (e.g., via microwave synthesis) |

| Catalyst | Ligand-free (e.g., Pd/C) | Ligand-stabilized (e.g., Pd(PPh₃)₄) |

| Catalyst Activity | Active post-reaction | Quenched immediately after reaction |

| Solvent | High polarity (e.g., THF) | Lower polarity (e.g., n-Heptane) |

Downstream Processing and Purification Methodologies for Dimer Removal

Even with optimized synthesis protocols, trace amounts of the this compound may still be present. Therefore, effective downstream processing and purification methods are essential for its removal.

Common purification techniques include:

Crystallization: This is a primary method for purifying crude Adapalene. Optimization of the crystallization process, including the choice of solvent systems (e.g., THF/heptane mixtures) and controlled cooling rates, can effectively reduce dimer impurity levels to below 0.3%. smolecule.com

Washing: Washing the crystallized product with a suitable anti-solvent helps to remove residual impurities. chemignition.com

Chromatography: While large-scale preparative chromatography can be expensive, it is a highly effective method for separating structurally similar impurities like the dimer. For analytical purposes and in some purification schemes, High-Performance Liquid Chromatography (HPLC) is employed. conicet.gov.ar

Quality Control Applications for Dimer Monitoring

Continuous monitoring of the this compound is a critical aspect of quality control, ensuring the final product meets the required purity specifications.

In-process Control (IPC) Methodologies

In-process controls are crucial for monitoring the reaction progress and the formation of impurities at various stages of the manufacturing process. chemignition.com High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique used for IPC of Adapalene synthesis. chemignition.com It allows for the timely detection and quantification of the dimer impurity, enabling process adjustments to be made in real-time to prevent its excessive formation. chemignition.com

Finished Product Release Testing Procedures

Before a batch of Adapalene can be released, it must undergo rigorous testing to ensure it meets the predefined quality standards. This includes the identification and quantification of any impurities.

Analytical methods for release testing include:

High-Performance Liquid Chromatography (HPLC): HPLC methods, often using a C8 or C18 column with a UV detector, are validated according to ICH guidelines to be specific, linear, accurate, and precise for quantifying the this compound. nih.govresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): Validated HPTLC methods also serve as a reliable tool for the estimation of Adapalene and its impurities in pharmaceutical formulations. gtu.ac.in

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for the structural elucidation and characterization of impurities, including the dimer, that are isolated during the manufacturing process. conicet.gov.ar

Stability Studies Pertaining to Dimer Impurity Generation

Stability studies are essential to understand how the quality of a drug substance, such as Adapalene, varies over time under the influence of environmental factors like temperature, humidity, and light. conicet.gov.ar These studies are critical for determining the shelf-life and appropriate storage conditions for the drug product.

Forced degradation studies are conducted to identify potential degradation products that could form under stress conditions, which may include the Adapalene dimer. nih.gov These studies typically involve exposing Adapalene to harsh conditions such as:

Acidic and Basic Hydrolysis: Adapalene has shown susceptibility to degradation under acidic conditions, while being relatively stable under alkaline conditions. gtu.ac.innih.gov

Oxidative Conditions: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of degradation products. gtu.ac.innih.gov

Photostability: Exposure to UV light can also cause degradation of Adapalene. nih.gov

The results from these stability studies help in developing stability-indicating analytical methods that can effectively separate the drug from its degradation products, including any newly formed dimer impurity. nih.govgtu.ac.in The presence of impurities can affect the stability of the final product. smolecule.com

A summary of forced degradation studies on Adapalene is provided below:

| Stress Condition | Observation | Degradation Products |

| Acidic (e.g., 0.1 N HCl) | Significant degradation observed. gtu.ac.in | Degradation product at RF 0.51. gtu.ac.in |

| Alkaline (e.g., 0.5 N NaOH) | Degradation observed at higher concentrations. gtu.ac.in | Degradation product at RF 0.51. gtu.ac.in |

| Oxidative (e.g., 3% H₂O₂) | Degradation observed. gtu.ac.in | Degradation product at RF 0.51. gtu.ac.in |

| Photolytic (UV light) | Degradation observed. nih.gov | Not specified. |

| Thermal | Stable. gtu.ac.in | No degradation observed. gtu.ac.in |

Regulatory Landscape for Pharmaceutical Impurities and Adapalene Dimer

International Harmonization Council (ICH) Guidelines on Impurities (ICH Q3A and Q3B)

The International Council for Harmonisation (ICH) has developed guidelines that are recognized globally for the control of impurities. premier-research.com The two primary documents governing impurities in chemically synthesized drugs are ICH Q3A(R2), which addresses impurities in new drug substances, and ICH Q3B(R2), which covers impurities (specifically degradation products) in new drug products. premier-research.comich.orgeuropa.eueuropa.eu

ICH Q3A(R2): Impurities in New Drug Substances This guideline applies to new drug substances produced by chemical synthesis. europa.eu It provides a framework for the reporting, identification, and qualification of organic and inorganic impurities that may arise during the manufacturing process and storage. jpionline.orgikev.org Organic impurities can include starting materials, by-products, intermediates, and degradation products. jpionline.orgich.org The guideline establishes thresholds for reporting, identifying, and qualifying impurities, which are based on the maximum daily dose of the drug substance. jpionline.orgikev.org

Reporting Threshold: The level at or above which an impurity must be reported in the regulatory submission. jpionline.orggmpinsiders.com

Identification Threshold: The level at or above which the structure of an impurity must be determined. jpionline.orgikev.org

Qualification Threshold: The level at or above which an impurity's safety must be established through toxicological or other studies. jpionline.orgikev.org

ICH Q3B(R2): Impurities in New Drug Products Complementary to ICH Q3A(R2), this guideline focuses on degradation products that form in the drug product during manufacturing or upon storage. europa.euich.orgeuropa.eu It also covers reaction products of the drug substance with excipients or the container closure system. ich.orgeuropa.eu Impurities already present in the drug substance are generally not monitored again in the drug product unless they are also degradation products. ich.orgeuropa.eu Similar to Q3A(R2), Q3B(R2) sets thresholds for reporting, identification, and qualification of degradation products based on the maximum daily dose. premier-research.comikev.org

The following table summarizes the thresholds established by ICH Q3A and Q3B, which are pivotal for setting specifications for impurities like the Adapalene Dimer.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines. premier-research.comich.org

Pharmacopoeial Monographs and Standards for Adapalene Impurities (e.g., USP, EP)

Pharmacopoeias provide legally recognized standards for the quality of medicines. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) contain official monographs for many drug substances and products, including Adapalene. usp.org These monographs specify the tests, procedures, and acceptance criteria needed to ensure identity, strength, quality, and purity.

The USP monograph for Adapalene provides specific procedures for controlling organic impurities. regulations.gov It lists several specified impurities that must be monitored. While the term "Adapalene Dimer Impurity" is not explicitly used in the public search results for the monograph, related compounds that are structurally similar or are process-related impurities are listed. For instance, the USP provides reference standards for several Adapalene-related compounds, which are used to identify and quantify impurities. sigmaaldrich.comsigmaaldrich.com

The USP monograph for Adapalene specifies procedures and acceptance criteria for related compounds, which may include dimers or other oligomers formed during synthesis or degradation. regulations.gov

| Specified Impurity in USP Monograph | Common Name/Type |

|---|---|

| Adapalene Related Compound A | Process Impurity / Precursor |

| Adapalene Related Compound B | Process Impurity / Precursor |

| Adapalene Related Compound C | Process Impurity |

| Adapalene Related Compound D | Process Impurity |

Information based on available USP reference standards and monograph details. regulations.govsigmaaldrich.com

Manufacturers must meet these pharmacopoeial standards. If an impurity is not listed in a monograph but is found to be present above the ICH identification threshold, it must be identified and qualified. tga.gov.au

Requirements for Analytical Method Validation and Data Compliance in Regulatory Submissions

To ensure that impurity data submitted to regulatory authorities is accurate and reliable, the analytical methods used for detection and quantification must be validated. ich.orgparticle.dk The objective of validation is to demonstrate through laboratory studies that the analytical procedure is suitable for its intended purpose. uspbpep.comich.orgduyaonet.com ICH guideline Q2(R2) and USP General Chapter <1225> provide a framework for this process. uspbpep.comfda.goveuropa.eu

For impurity testing, key validation characteristics include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as other impurities, degradation products, and matrix components. uspbpep.comofnisystems.com For impurity tests, this means demonstrating that the method can separate and detect various impurities from each other and from the main drug substance. ich.org

Accuracy: The closeness of test results to the true value. ipa-india.org For quantitative impurity tests, accuracy is often determined by analyzing samples spiked with known amounts of the impurity. uspbpep.comofnisystems.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. uspbpep.com This includes repeatability (within the same lab over a short time) and intermediate precision (within-lab variations, e.g., different days, analysts, or equipment). ich.org

Quantitation Limit (QL): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. slideshare.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. uspbpep.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. uspbpep.com For impurity determination, the range should typically span from 50% to 120% of the specification limit. uspbpep.com

Validated analytical methods are a cornerstone of regulatory submissions, providing the necessary evidence that impurities are properly controlled. particle.dkfda.gov

Implications for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)

The control of impurities like the Adapalene Dimer is a critical component of regulatory filings for generic drugs (ANDAs) and for the confidential manufacturing information submitted in a Drug Master File (DMF). complianceteamllc.comijdra.com

Abbreviated New Drug Applications (ANDA) For a generic drug to be approved, the ANDA applicant must demonstrate that their product is pharmaceutically equivalent and bioequivalent to the reference listed drug (RLD). A key part of this is demonstrating the purity of the drug substance and drug product. regulations.govfda.gov The impurity profile of the generic drug is compared to that of the RLD. fda.govfda.gov

An impurity in a generic drug substance is generally considered qualified if its level is at or below the level found in the RLD. fda.govregulations.gov If a new impurity is found, or if an existing impurity is present at a level higher than in the RLD and exceeds the ICH qualification threshold, the applicant must provide a separate justification for its safety. fda.govregulations.gov Failure to provide adequate justification for impurity limits can result in the FDA issuing a Refuse-to-Receive (RTR) letter, which delays the review process. regulations.govunr.edu.arraps.org

Drug Master Files (DMF) A DMF is a confidential submission to the FDA containing detailed information about the facilities, processes, or materials used in the manufacturing, processing, packaging, and storing of a human drug. complianceteamllc.comjopcr.com A Type II DMF, which covers the drug substance, is typically submitted by the API manufacturer and referenced by the company filing the ANDA. complianceteamllc.comfreyrsolutions.com

The DMF must contain comprehensive information on the control of the drug substance, including:

A description of the manufacturing process and controls. complianceteamllc.com

Identification of potential and actual impurities, including a discussion of the impurity profile. complianceteamllc.comijdra.com

Validated analytical procedures for controlling impurities. youtube.com

Batch analysis data demonstrating consistency and control. youtube.com

When an ANDA sponsor references a DMF, the regulatory agency reviews the DMF's technical content to ensure the API's quality and purity are adequately controlled. complianceteamllc.com Any deficiencies in the DMF's impurity data can lead to delays in the approval of the associated ANDA.

Emerging Research and Future Perspectives on Adapalene Dimer Impurity

Investigation and Structural Elucidation of Unidentified Adapalene-Related Impurities

The process of identifying and characterizing impurities is a primary focus of modern pharmaceutical analysis. researchgate.net The synthesis of Adapalene involves several steps where by-products can form. For instance, impurities have been isolated and characterized that originate from the Friedel-Crafts reaction of adamantanol with 4-bromoanisole (B123540) and side reactions from the final Negishi coupling step. nih.govdocumentsdelivered.com

One significant, previously undescribed by-product is a dimeric impurity identified as 3,3′-diadamantyl-4,4′-dimethoxybiphenyl. google.com This compound can be formed during the Grignard reaction step in certain synthetic routes. google.com Its low solubility in most solvents makes purification challenging and necessitates the development of manufacturing processes that inhibit its formation. google.com The presence of such impurities is a critical concern as they can pose health hazards. researchgate.net

The structural elucidation of these impurities relies on a combination of sophisticated analytical techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and gas chromatography-mass spectrometry (GC-MS) are instrumental in determining the precise chemical structures of these complex molecules. researchgate.net While some impurities are well-documented, ongoing research continues to investigate other unidentified Adapalene-related substances to ensure a comprehensive impurity profile.

Advancements in Analytical Techniques for Trace Impurity Detection

The detection and quantification of trace-level impurities are paramount for meeting stringent regulatory standards. Significant progress has been made in developing highly sensitive and specific analytical methods for Adapalene and its related compounds.

A key development is the creation of validated stability-indicating methods using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov These methods can effectively separate Adapalene from its impurities, forced degradation products, and placebo components in pharmaceutical formulations. nih.gov Gradient RP-HPLC methods have proven to be precise, accurate, and robust for the quantitative analysis of related substances in Adapalene products. nih.gov

For even greater sensitivity and structural confirmation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. researchgate.net These methods are particularly valuable for identifying and quantifying impurities at very low concentrations, ensuring the purity of the bulk drug and final dosage forms. researchgate.net

Table 1: Advanced Analytical Techniques for Adapalene Impurity Detection

| Technique | Principle | Application in Adapalene Impurity Analysis | Key Advantages |

| RP-HPLC | Separation based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase. | Quantitative analysis of Adapalene and its related substances; stability testing. nih.gov | High precision, accuracy, and robustness. nih.gov |

| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Identification and quantification of known and unknown impurities. researchgate.net | Provides molecular weight information, aiding in structural elucidation. researchgate.net |

| LC-MS/MS | Involves two stages of mass analysis for greater specificity. | Highly sensitive determination of Adapalene in various forms and trace impurity analysis. researchgate.net | Enhanced selectivity and sensitivity for complex matrices. researchgate.net |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unequivocal structure identification and confirmation of isolated impurities. researchgate.net | Provides definitive structural information. researchgate.net |

Computational Chemistry Approaches for Predicting Dimerization Pathways and Reactivity

While laboratory analysis remains essential, computational chemistry is emerging as a powerful predictive tool in pharmaceutical development. By applying theoretical models, it is possible to anticipate the formation of impurities, including dimers. Computational approaches can be used to model reaction kinetics and thermodynamics, thereby identifying the most likely pathways for dimerization under specific synthetic conditions. rsc.org

Furthermore, computational tools can assess the reactivity of intermediate species and predict their propensity to undergo dimerization. By understanding the electronic and steric factors that favor the formation of the Adapalene dimer, chemists can modify reaction conditions or redesign synthetic steps to minimize its occurrence. Although specific computational studies on Adapalene dimerization are not yet widely published, the principles from broader chemical and biological dimerization network studies offer a clear path forward for this type of predictive analysis. nih.gov

Implementation of Green Chemistry Principles in Impurity Mitigation Strategies

Green chemistry offers a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govjddhs.com Implementing these principles in the synthesis of Adapalene can directly contribute to mitigating the formation of the dimer impurity.

Key green chemistry principles applicable to impurity reduction include:

Prevention: It is more effective to prevent the formation of waste (impurities) than to treat or clean it up after it has been created. nih.gov This involves optimizing reaction conditions to disfavor side reactions leading to dimerization.

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances that have little or no toxicity. nih.govjddhs.com For example, a patent for an improved Adapalene synthesis process notes the avoidance of toxic and environmentally hazardous solvents like dichloromethane. google.com

Catalysis: The use of selective catalytic reagents is superior to stoichiometric reagents, as catalysts can improve reaction efficiency and reduce the formation of by-products. nih.gov

By redesigning the synthesis of Adapalene to align with these principles—for instance, by selecting safer solvents, optimizing reaction times and temperatures, and using highly selective catalysts—the formation of the 3,3′-diadamantyl-4,4′-dimethoxybiphenyl dimer and other impurities can be significantly reduced. google.com This not only leads to a purer product but also results in a more economical and environmentally sustainable manufacturing process. google.comjddhs.com

Q & A

Q. How can forced degradation studies be designed to predict this compound formation under real-world conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.